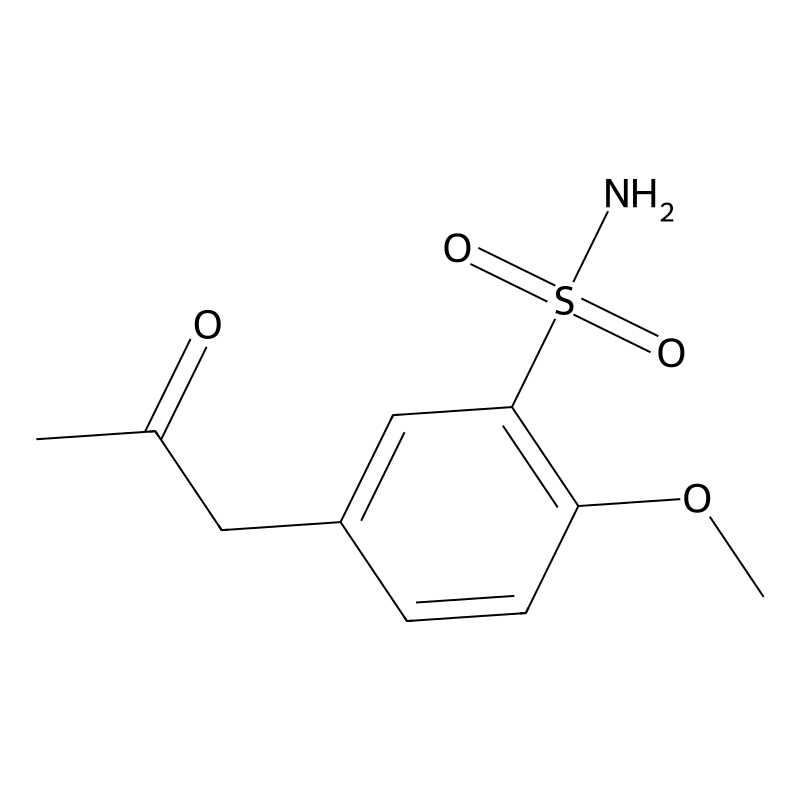

5-Acetonyl-2-methoxybenzene sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Acetonyl-2-methoxybenzene sulfonamide is a chemical compound with the molecular formula C₁₀H₁₃N₁O₄S and a molecular weight of 243.28 g/mol. It appears as a solid at room temperature, with a melting point ranging between 194°C and 197°C and a predicted boiling point of approximately 444.6°C. The compound is characterized by the presence of both a methoxy group and a sulfonamide functional group, which contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry .

The chemical reactivity of 5-acetonyl-2-methoxybenzene sulfonamide can be attributed to its functional groups. The sulfonamide moiety can participate in nucleophilic substitution reactions, while the acetonyl group can undergo condensation reactions. The compound may also react with electrophiles due to the presence of the methoxy group, allowing for various synthetic pathways in organic chemistry. Specific reactions include:

- Nucleophilic substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with alkyl halides.

- Condensation reactions: The acetonyl group can react with aldehydes or ketones to form larger molecules through condensation.

The synthesis of 5-acetonyl-2-methoxybenzene sulfonamide typically involves several steps:

- Formation of the methoxybenzene: Starting from 2-methoxybenzenesulfonyl chloride, which reacts with an appropriate amine.

- Acetylation: The introduction of the acetonyl group can be achieved through Friedel-Crafts acylation or via direct acetylation using acetic anhydride or acetyl chloride.

- Purification: The final product is purified using recrystallization techniques to ensure high purity for further applications.

These methods highlight the versatility of synthetic approaches available for creating this compound.

5-Acetonyl-2-methoxybenzene sulfonamide has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Research Reagents: It is utilized in biochemical assays and proteomics research to study protein interactions and functions.

- Chemical Intermediates: The compound can act as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies involving 5-acetonyl-2-methoxybenzene sulfonamide focus on its binding affinity to various biological targets, such as enzymes and receptors. Preliminary studies suggest that its sulfonamide group may facilitate interactions that inhibit enzyme activity or modulate receptor functions. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 5-acetonyl-2-methoxybenzene sulfonamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide antibiotic |

| Acetaminophen (Paracetamol) | C₈H₉NO₂ | Analgesic and antipyretic properties |

| 4-Acetamidobenzenesulfonamide | C₈H₉N₃O₂S | Antimicrobial properties similar to sulfanilamide |

Uniqueness

5-Acetonyl-2-methoxybenzene sulfonamide stands out due to its specific combination of functional groups that confer unique chemical reactivity and potential biological activity not found in the other compounds listed above. Its methoxy substitution provides distinct electronic effects that can influence its reactivity and interaction profiles, making it a subject of interest for further research in medicinal chemistry and pharmacology.

The historical development of 5-Acetonyl-2-methoxybenzene sulfonamide is intrinsically linked to the broader evolution of sulfonamide chemistry and pharmaceutical research. Sulfonamides, as a class of compounds, were first developed in the early 20th century, with sulphanilamide being the first to be synthesized in 1906, though its antimicrobial properties were not recognized until the 1930s. The specific compound 5-Acetonyl-2-methoxybenzene sulfonamide emerged from research focused on developing intermediates for more complex pharmaceutical compounds, particularly in the synthesis of tamsulosin and related alpha-adrenergic receptor antagonists.

The compound gained particular attention in pharmaceutical research when it was identified as a critical intermediate in tamsulosin synthesis pathways. Patent literature from the early 2000s documents systematic approaches to its preparation, with particular emphasis on achieving high optical purity for enantiomerically pure pharmaceutical applications. The development of efficient synthetic routes for this compound became crucial as pharmaceutical companies sought to optimize the production of tamsulosin, a widely prescribed medication for benign prostatic hyperplasia.

Research evolution in this area has been driven by the need to understand and control impurity profiles in pharmaceutical manufacturing. The compound is specifically designated as "Tamsulosin Impurity 4" and "Tamsulosin Impurity 10" in pharmaceutical quality control contexts, highlighting its significance in drug purity assessment and regulatory compliance. This classification has spurred extensive research into its formation pathways, isolation methods, and analytical detection techniques.

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of 5-Acetonyl-2-methoxybenzene sulfonamide extends beyond its role as a tamsulosin-related compound. As a member of the sulfonamide family, it inherits the broad spectrum of biological activities characteristic of this class, including potential antibacterial, anti-inflammatory, and enzyme inhibitory properties. The structural features of this compound—specifically the presence of the acetonyl group, methoxy substituent, and sulfonamide moiety—create a unique pharmacophore that may interact with various biological targets.

The compound's molecular structure, characterized by the IUPAC name 2-methoxy-5-(2-oxopropyl)benzenesulfonamide, provides multiple sites for biological interaction. The sulfonamide group is known to function as a competitive inhibitor of p-aminobenzoic acid (PABA) in bacterial folate synthesis, while the methoxy and acetonyl groups may contribute to enhanced lipophilicity and membrane permeability. This combination of structural features makes the compound particularly interesting for medicinal chemistry applications.

Recent research has explored the compound's potential as a cytotoxic agent, with studies investigating benzenesulfonamide scaffold-based derivatives showing promising results against various cancer cell lines. The sulfonamide framework has been demonstrated to induce apoptosis through caspase activation and cell cycle disruption, suggesting that 5-Acetonyl-2-methoxybenzene sulfonamide may possess similar therapeutic potential. Furthermore, the compound's role in tamsulosin synthesis has made it an important subject for pharmaceutical analytical chemistry, with sophisticated HPLC and mass spectrometry methods developed for its detection and quantification.

Research Evolution and Current Landscape

The current research landscape surrounding 5-Acetonyl-2-methoxybenzene sulfonamide reflects a multi-faceted approach encompassing synthetic methodology, analytical chemistry, and biological evaluation. Contemporary synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, with particular attention to the development of green chemistry protocols for sulfonamide synthesis. The compound's synthesis typically involves chlorosulfonation reactions followed by treatment with ammonia or amine nucleophiles, with researchers continuously refining these procedures to achieve higher efficiency and selectivity.

Analytical chemistry research has advanced significantly in developing methods for the compound's detection and quantification in complex pharmaceutical matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has become the gold standard for impurity profiling in tamsulosin formulations, with detection limits reaching 0.1% of the active pharmaceutical ingredient. These analytical advances have been crucial for regulatory compliance and quality assurance in pharmaceutical manufacturing.

The biological research frontier has expanded to explore the compound's potential therapeutic applications beyond its traditional role as a synthetic intermediate. Contemporary studies investigate its cytotoxic properties against various cancer cell lines, with particular focus on understanding the molecular mechanisms underlying its biological activity. Research has revealed that sulfonamide derivatives can induce cell cycle arrest and apoptosis through multiple pathways, including caspase activation and oxidative stress generation.

Classical Synthetic Routes

Chlorosulfonation Approaches

Chlorosulfonation remains a cornerstone for introducing sulfonamide functionality into aromatic systems. The synthesis typically begins with p-methoxyacetophenone, which undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) under controlled conditions [5]. This step generates the reactive sulfonyl chloride intermediate, which is subsequently treated with ammonia to yield 5-acetonyl-2-methoxybenzene sulfonamide [5]. Key parameters include:

- Temperature control: Maintaining 0–5°C during reagent addition minimizes side reactions.

- Stoichiometry: Excess SOCl₂ ensures complete conversion of sulfonic acid to sulfonyl chloride [5].

A representative protocol involves combining 8.5 mmol of p-methoxyacetophenone with 50 mmol ClSO₃H and 17 mmol SOCl₂, followed by 24-hour agitation at room temperature [5]. This method achieves an 85% yield of the sulfonyl chloride intermediate, which is then aminated in ethanol with aqueous ammonia to furnish the final sulfonamide in 80% yield [5].

Two-Step Reductive Amination Pathways

Reductive amination provides an alternative route for introducing the acetonyl group. In this approach:

- Imine formation: Condensation of 2-methoxybenzenesulfonamide with ketones like 3-oxobutanal.

- Reduction: Catalytic hydrogenation or borohydride-mediated reduction stabilizes the amine moiety [3] [4].

Asymmetric variants employ ω-transaminases (ATAs) to achieve enantiomeric purity. For instance, ATA-113 catalyzes the reductive amination of 2-butanone with L-alanine, delivering (S)-configured amines in >99% enantiomeric excess (ee) [3]. This biocatalytic method avoids transition metals and operates under mild aqueous conditions [3].

Modern Synthetic Approaches

Metal-Free Catalytic Conditions

Organocatalytic systems have emerged as sustainable alternatives to metal-based catalysts. Thiourea derivatives facilitate proton transfer during sulfonamide formation, while phase-transfer catalysts enhance reaction rates in biphasic systems [6]. For example, tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitution between sulfonyl chlorides and amines in water-toluene mixtures, achieving 92% conversion within 2 hours [6].

Continuous Flow Reactor Applications

Flow chemistry significantly improves process control and scalability. A meso-reactor system demonstrated rapid sulfonamide synthesis by continuously mixing sulfonyl chlorides with amine streams at 50°C [6]. Benefits include:

- Reduced reaction times: 10–15 minutes vs. hours in batch systems.

- Enhanced safety: Minimal handling of hazardous intermediates like SOCl₂ [6].

Table 1 compares batch vs. flow synthesis outcomes:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 24 h | 15 min |

| Isolated Yield | 80% | 88% |

| Byproduct Formation | 12% | 4% |

Industrial Scale Synthesis Strategies

Yield Optimization Techniques

Industrial processes prioritize atom economy and catalyst recycling. Strategies include:

- Solvent selection: Switching from dichloromethane to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency [5].

- In situ quenching: Direct ammonia gas introduction into sulfonyl chloride solutions minimizes hydrolysis losses [5].

Process Efficiency Enhancement

Multistep telescoping allows intermediates to proceed without isolation. A patent-described method couples chlorosulfonation with immediate amination, reducing purification steps and increasing overall yield from 65% to 82% [4].

Green Chemistry Approaches

Sustainable Reagent Alternatives

Thioglycolic acid (HSCH₂COOH) replaces chlorosulfonic acid in sulfide-based routes. Electrophilic sulfur transfer followed by oxidative chlorination generates sulfonyl chlorides with 70% efficiency while avoiding ClSO₃H [2].

Environmentally Friendly Catalytic Systems

Biocatalytic cascades using engineered transaminases and alcohol dehydrogenases enable fully enzymatic synthesis. For example, ATA-117 paired with D-alanine dehydrogenase converts ketones to (R)-amines in 46% yield with >99% ee, utilizing aqueous buffers and renewable cofactors [3].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant